4-Bromo-2,5-dichlorobenzoic acid
Overview
Description
4-Bromo-2,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H3BrCl2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the 4th, 2nd, and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the following steps:
Starting Material: 2,5-dichlorotoluene.
Bromination: The 2,5-dichlorotoluene is subjected to a bromination reaction using a bromination reagent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dichlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Reduction: Formation of 4-Bromo-2,5-dichlorobenzyl alcohol or 4-Bromo-2,5-dichlorobenzaldehyde.
Oxidation: Formation of more oxidized derivatives such as 4-Bromo-2,5-dichlorobenzoquinone.
Scientific Research Applications
4-Bromo-2,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dichlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Similar structure but lacks the bromine atom.
4-Bromo-2,5-difluorobenzoic acid: Similar structure but with fluorine atoms instead of chlorine.
5-Bromo-2-chlorobenzoic acid: Similar structure but with only one chlorine atom.
Uniqueness
4-Bromo-2,5-dichlorobenzoic acid is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-bromo-2,5-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJHKDHDHAPDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585485 | |
Record name | 4-Bromo-2,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885532-41-2 | |
Record name | 4-Bromo-2,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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